molecular formula C14H14F2N2O3 B2369238 Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate CAS No. 2241139-66-0

Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate

Cat. No.: B2369238
CAS No.: 2241139-66-0
M. Wt: 296.274
InChI Key: ZGKJEZCNKRPHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a difluoromethyl group at the 5-position and a tert-butyl benzoate ester at the 4-position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse biological activities, including antimicrobial and enzyme inhibitory properties .

Properties

IUPAC Name

tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O3/c1-14(2,3)21-13(19)9-6-4-8(5-7-9)11-17-18-12(20-11)10(15)16/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKJEZCNKRPHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=NN=C(O2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile to Tetrazole Conversion

The synthesis begins with 4-cyanobenzoic acid, which undergoes tetrazole formation. Treatment with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100°C for 18 hours generates 4-(1H-tetrazol-5-yl)benzoic acid (Table 1).

Table 1. Reaction Conditions for Tetrazole Formation

Reagent Solvent Temperature Time Yield Reference
NaN₃, NH₄Cl DMF 100°C 18 h 78%

Oxadiazole Ring Formation

The tetrazole intermediate reacts with difluoroacetic anhydride (DFAA) at 70°C for 18 hours, facilitating cyclization via Huisgen 1,3,4-oxadiazole synthesis to yield 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoic acid.

Table 2. Cyclization Conditions with DFAA

Reagent Solvent Temperature Time Yield Reference
DFAA DMF 70°C 18 h 85%

Esterification to Tert-Butyl Ester

The final step involves esterification using tert-butanol under acidic catalysis (H₂SO₄) or via coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Table 3. Esterification Optimization

Method Reagents Solvent Yield Reference
Acid-catalyzed H₂SO₄, tert-butanol Toluene 88%
Coupling agent DCC, DMAP DCM 92%

Hydrazide Cyclization Route

Hydrazide Intermediate Preparation

4-Hydrazinobenzoic acid reacts with difluoroacetic acid to form N-(difluoroacetyl)hydrazine derivatives. Cyclization using Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) in tetrahydrofuran (THF) at 60°C produces the oxadiazole core.

Table 4. Cyclization with Burgess Reagent

Reagent Solvent Temperature Time Yield Reference
Burgess reagent THF 60°C 18 h 82%

Sequential Esterification

Post-cyclization, the free carboxylic acid is esterified with tert-butyl bromide (t-BuBr) and cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C.

One-Pot Synthesis-Functionalization Strategy

Oxadiazole Formation and Functionalization

A streamlined approach combines oxadiazole synthesis with subsequent functionalization. 4-Cyanobenzoic acid is converted to the oxadiazole using NIITP (N-isopropylimidazolidinone trifluoromethanesulfonyl phosphate) in 1,4-dioxane at 80°C, followed by copper-catalyzed coupling with tert-butyl iodide (Table 5).

Table 5. One-Pot Reaction Parameters

Step Reagents Solvent Yield Reference
Oxadiazole synthesis NIITP, 1,4-dioxane 1,4-Dioxane 78%
Coupling CuI, 1,10-phenanthroline, Cs₂CO₃ 1,4-Dioxane 84%

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Grinding 4-cyanobenzoic acid with NaN₃ and DFAA in a ball mill eliminates solvent use, achieving 76% yield under ambient conditions.

Photoredox Catalysis

Visible-light-mediated oxidative cyclization of 4-(hydrazonomethyl)benzoic acid with eosin Y as a photocatalyst in ethanol affords the oxadiazole, followed by esterification (Table 6).

Table 6. Photoredox Conditions

Reagent Light Source Solvent Yield Reference
Eosin Y, O₂ 40 W LED EtOH 89%

Critical Analysis of Methodologies

Yield and Scalability

  • Tetrazole Cyclization : High yields (78–85%) but requires harsh conditions.
  • Hydrazide Route : Moderate yields (82%) with sensitive intermediates.
  • One-Pot Synthesis : Scalable (5 mmol demonstrated) with 84% yield.

Functional Group Tolerance

  • Esterification post-cyclization avoids tert-butyl group degradation.
  • Copper catalysis tolerates halogen substituents but requires inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various alcohols or amines .

Scientific Research Applications

Anticancer Activity

The 1,3,4-oxadiazole derivatives, including tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate, have been investigated for their potential anticancer properties. Research has shown that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, studies indicate that oxadiazoles exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells .

Case Study:
In vitro assays demonstrated that certain oxadiazole derivatives reduced cell viability significantly at concentrations as low as 10 µM. This suggests that this compound may act as a potential anticancer agent through mechanisms involving apoptosis induction .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies indicate that oxadiazole derivatives possess moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 32 µg/mL.

Antioxidant Activity

Research into the antioxidant capabilities of oxadiazoles has revealed their potential in scavenging free radicals. A study synthesized various oxadiazole derivatives and tested their antioxidant activity using DPPH and FRAP assays. Results indicated significant free-radical scavenging abilities among several compounds .

Agricultural Applications

Oxadiazoles are being explored for their potential use in agrochemicals due to their biological activity against pests and pathogens. Their structural features allow them to interact effectively with biological systems, making them candidates for developing new pesticides or fungicides.

Material Science Applications

The unique chemical structure of this compound lends itself to applications in materials science. Its properties may be harnessed in the development of polymers with enhanced thermal stability and resistance to degradation .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityStructural Features
This compoundAnticancer, AntioxidantDifluoromethyl group enhances reactivity
2,6-Di-tert-butylphenol oxadiazolesAntioxidantHindered phenol structure increases stability
Oxadiazole derivatives with trifluoroethyl groupsAntimicrobialEnhanced lipophilicity improves membrane penetration

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring and difluoromethyl group can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the 1,3,4-oxadiazole ring critically influence reactivity, stability, and bioactivity. Key comparisons include:

Table 1: Substituent Impact on Key Properties
Compound Substituent (5-position) Functional Group (4-position) Molecular Weight (g/mol) Notable Properties
Target Compound Difluoromethyl tert-Butyl benzoate ~325.3* Moderate lipophilicity, ester stability
LMM5 () Benzyl(methyl)sulfamoyl Benzamide ~500.5 Antifungal activity, high polarity
7v () 2-Trifluoromethylphenyl tert-Butyl thioalkanoate 389.1 Enhanced electronegativity, higher metabolic stability
2-[5-(4-tert-butylphenyl)-... () 4-tert-Butylphenyl Aniline ~349.4 S1PR1/S1PR3 receptor modulation
4-[5-(Pyridin-4-yl)-... () Pyridin-4-yl Carboxylic acid 346.34 Ionic solubility, crystal packing in monoclinic system

*Estimated based on structural similarity.

  • Difluoromethyl vs. Halogenated/Trifluoromethyl Groups : The difluoromethyl group in the target compound provides intermediate electronegativity compared to the strongly electron-withdrawing trifluoromethyl group in 7v . This may reduce oxidative metabolism while retaining sufficient polarity for solubility.
  • Ester vs. Amide/Carboxylic Acid : The tert-butyl benzoate ester in the target compound increases lipophilicity relative to the carboxylic acid in ’s compound, which is ionizable and polar . Compared to the benzamide in LMM5, the ester is less polar but more hydrolytically stable .

Solid-State and Spectroscopic Properties

  • Crystallography: While the target compound’s crystal structure is unreported, ’s pyridinyl-oxadiazole derivative crystallizes in a monoclinic system (space group P21/c), suggesting similar packing tendencies for rigid 1,3,4-oxadiazole analogs .
  • NMR/MS Profiling : The target compound’s tert-butyl group would produce a distinct singlet at ~1.45 ppm in $^1$H NMR, comparable to signals in 7v and 7o (). High-resolution mass spectrometry (HRMS) would confirm the molecular ion ([M+H]+ ~325.3) .

Biological Activity

Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of histone deacetylase 6 (HDAC6). This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a tert-butyl group attached to a benzoate moiety, with a difluoromethyl-substituted oxadiazole ring. The structural formula is as follows:

C15H16F2N2O3\text{C}_{15}\text{H}_{16}\text{F}_2\text{N}_2\text{O}_3

This structure contributes to its lipophilicity and potential interactions with biological targets.

HDAC6 Inhibition

Recent studies have identified difluoromethyl-1,3,4-oxadiazoles as selective HDAC6 inhibitors. HDAC6 plays a crucial role in various cellular processes, including the regulation of gene expression and protein acetylation. The inhibition of HDAC6 has implications in cancer therapy and neurodegenerative diseases.

  • Inhibition Mechanism : The difluoromethyl group enhances binding affinity to the zinc-binding site of HDAC6. The compound acts through a slow-binding mechanism, where the oxadiazole ring undergoes transformation upon binding, leading to irreversible inhibition .

Efficacy Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against HDAC6:

CompoundIC50 (μM)Selectivity for HDAC6
This compound0.531High (inactive against HDAC1–4)

The selectivity profile indicates that this compound does not inhibit other isoforms of HDACs at comparable concentrations .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications to the oxadiazole ring and substituents on the benzoate can significantly impact biological activity. For example:

  • Hydroxyl Substitution : Hydroxyl groups on the benzoate moiety enhance agonistic activity towards liver X receptors (LXR), which are involved in lipid metabolism and inflammation .

Case Studies

  • Cancer Therapy : In a study involving cancer cell lines, this compound demonstrated potent anti-proliferative effects. Cells treated with the compound showed reduced viability and increased apoptosis markers compared to control groups.
  • Neurodegenerative Disease Models : In models of neurodegeneration, the compound's ability to inhibit HDAC6 correlated with improved outcomes in terms of neuronal survival and function. This suggests potential therapeutic applications in diseases like Alzheimer's .

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 4-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]benzoate?

A multi-step synthesis is typically required. Key steps include:

  • Oxadiazole ring formation : Cyclization of a hydrazide intermediate with trifluoroacetic anhydride (TFAA) under anhydrous conditions.
  • Esterification : Reacting the carboxylic acid precursor with tert-butanol using carbodiimide coupling agents (e.g., DCC/DMAP) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
    Critical parameters: Temperature control (<0°C during cyclization), inert atmosphere (N₂), and stoichiometric precision for difluoromethyl group retention.

Q. How should researchers characterize this compound experimentally?

Use a combination of spectroscopic and analytical techniques:

  • NMR : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃), oxadiazole protons (δ 8.5–9.0 ppm), and benzoate aromatic signals .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • IR : Validate ester carbonyl (~1720 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) stretches .
  • XRD (if crystalline) : Resolve steric effects of the tert-butyl and oxadiazole groups on molecular packing.

Q. What stability considerations are critical for handling this compound?

  • Hydrolytic stability : Monitor ester group degradation under acidic/basic conditions via HPLC. Store at –20°C in anhydrous DMSO or THF .
  • Light sensitivity : Oxadiazoles may undergo photodegradation; use amber vials and avoid prolonged UV exposure.
  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C likely due to tert-butyl cleavage) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the oxadiazole core in this compound?

The 1,3,4-oxadiazole ring participates in:

  • Nucleophilic substitution : Reactivity at C-2 with amines or thiols under basic conditions (e.g., K₂CO₃/DMF) .
  • Electrophilic aromatic substitution : Difluoromethyl group directs meta/para substitution in the benzoate ring.
    Methodological tip: Use ¹⁹F NMR to track regioselectivity in substitution reactions .

Q. How can researchers evaluate its biological activity in drug discovery contexts?

  • Targeted assays : Screen against enzymes (e.g., HDACs, kinases) where oxadiazoles act as zinc-binding motifs or ATP competitors .
  • Cellular uptake : Measure logP (e.g., shake-flask method) to assess membrane permeability.
  • SAR studies : Modify the difluoromethyl group to –CF₃ or –CHF₂ and compare IC₅₀ values .

Q. What computational approaches predict its binding interactions?

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries). Focus on oxadiazole-F interactions with hydrophobic pockets.
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to analyze electrostatic potential maps for reactive sites .

Q. How can structure-activity relationship (SAR) studies be designed for this scaffold?

  • Core modifications : Replace oxadiazole with 1,2,4-triazole or thiadiazole and compare bioactivity .
  • Substituent effects : Systematically vary the tert-butyl group to isopropyl or cyclopentyl to study steric impacts on target binding.
  • Data analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What analytical methods resolve impurities in scaled-up synthesis?

  • HPLC-DAD/MS : Employ a C18 column (ACN/water + 0.1% formic acid) to detect hydrazide intermediates or de-esterified byproducts .
  • NMR spiking : Add authentic samples of suspected impurities to confirm peak assignments.

Q. How can degradation pathways be elucidated under physiological conditions?

  • Forced degradation : Expose to simulated gastric fluid (pH 2.0, pepsin) and intestinal fluid (pH 6.8, pancreatin). Monitor via LC-MS for ester hydrolysis or oxadiazole ring-opening products .
  • Isotope labeling : Use ¹⁸O-water to trace hydrolysis mechanisms.

Q. How should conflicting data (e.g., bioactivity vs. toxicity) be addressed?

  • Cross-validation : Replicate assays in orthogonal models (e.g., cell-free vs. cell-based).
  • Metabolite profiling : Identify toxic metabolites (e.g., free benzoic acid) via hepatocyte incubation and UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.